molecular formula C21H33NO4 B1401442 (R)-tert-Butyl 4-(4-(benzyloxy)butyl)-2,2-dimethyloxazolidine-3-carboxylate CAS No. 1079209-05-4

(R)-tert-Butyl 4-(4-(benzyloxy)butyl)-2,2-dimethyloxazolidine-3-carboxylate

Cat. No. B1401442
M. Wt: 363.5 g/mol
InChI Key: LCLONYUYWBDMKD-GOSISDBHSA-N
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Description

This compound is an oxazolidine derivative. Oxazolidines are a class of organic compounds that contain a five-membered ring structure consisting of three carbon atoms, one oxygen atom, and one nitrogen atom . The “tert-butyl” and “benzyloxybutyl” groups are substituents on the oxazolidine ring.


Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of a suitable precursor with a tert-butyl group and a 4-(benzyloxy)butyl group. The exact method would depend on the specific precursors used .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the oxazolidine ring, along with the attached tert-butyl and 4-(benzyloxy)butyl groups .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. Oxazolidines are known to participate in a variety of chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the oxazolidine ring might confer certain chemical stability, while the tert-butyl and 4-(benzyloxy)butyl groups might influence the compound’s solubility and reactivity .

Scientific Research Applications

Synthesis and Chiral Auxiliary Applications

  • Synthesis of Chiral Compounds : This compound has been used as a chiral auxiliary in the synthesis of enantiomerically pure compounds, particularly in peptide synthesis. It provides high enantiomeric ratios in the preparation of specific compounds, demonstrating its utility in stereoselective synthesis (Studer, Hintermann, & Seebach, 1995).

  • Efficient Protocol for Synthesis : A protocol for synthesizing N-Boc protected oxazolidines from chiral serine using this compound highlights its role in facilitating simpler and efficient synthetic routes (Khadse & Chaudhari, 2015).

  • Kinetic Resolution : The compound has been used in kinetic resolution processes, specifically in stereospecific amination, showcasing its potential as a novel chiral auxiliary for selective reactions (Kubota, Kubo, & Nunami, 1994).

Applications in Organic Chemistry

  • Intermediate for Natural Products : It serves as a key intermediate in the synthesis of natural products, such as Biotin, which plays a crucial role in the metabolic cycle (Qin et al., 2014).

  • Dynamic Kinetic Resolution : This compound is instrumental in dynamic kinetic resolution processes, particularly in stereoselective alkylation, aiding in the production of biologically active compounds (Kubo, Kubota, & Nunami, 1995).

Specific Synthesis and Modification

  • Synthesis of Amino Acid Derivatives : Its utilization in the hydroformylation of derivatives has been noted, particularly for creating amino acid derivatives of significant synthetic value (Kollár & Sándor, 1993).

  • Structural Modification : Research has also been conducted on the structural modification of this compound to create derivatives with potential applications in various fields, including medicine and materials science (Vorona et al., 2007).

Safety And Hazards

The safety and hazards associated with this compound would depend on its specific properties. As with any chemical, appropriate safety precautions should be taken when handling this compound .

properties

IUPAC Name

tert-butyl (4R)-2,2-dimethyl-4-(4-phenylmethoxybutyl)-1,3-oxazolidine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H33NO4/c1-20(2,3)26-19(23)22-18(16-25-21(22,4)5)13-9-10-14-24-15-17-11-7-6-8-12-17/h6-8,11-12,18H,9-10,13-16H2,1-5H3/t18-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCLONYUYWBDMKD-GOSISDBHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(N(C(CO1)CCCCOCC2=CC=CC=C2)C(=O)OC(C)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(N([C@@H](CO1)CCCCOCC2=CC=CC=C2)C(=O)OC(C)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H33NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80743625
Record name tert-Butyl (4R)-4-[4-(benzyloxy)butyl]-2,2-dimethyl-1,3-oxazolidine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80743625
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

363.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-tert-Butyl 4-(4-(benzyloxy)butyl)-2,2-dimethyloxazolidine-3-carboxylate

CAS RN

1079209-05-4
Record name tert-Butyl (4R)-4-[4-(benzyloxy)butyl]-2,2-dimethyl-1,3-oxazolidine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80743625
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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